molecular formula C25H26N8O B12423703 (3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine

(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine

Cat. No.: B12423703
M. Wt: 454.5 g/mol
InChI Key: RGCGBFIARQENML-QFIPXVFZSA-N
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Description

The compound “(3S)-1’-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The intricate structure of this compound suggests that it could interact with biological targets in unique ways, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. Common synthetic routes may include:

    Formation of the pyrazolo[3,4-b]pyrazine core: This could be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the naphthyridine moiety: This step might involve nucleophilic substitution or other coupling reactions.

    Spiro compound formation: The spiro linkage between the benzofuran and piperidine rings could be formed through a spirocyclization reaction.

    Final amination:

Industrial Production Methods

Industrial production of such compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

The compound could have a wide range of scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: As a component in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which the compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways, leading to desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1’-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4’-piperidine]-3-amine: can be compared with other spiro compounds, pyrazolo[3,4-b]pyrazines, and naphthyridine derivatives.

Uniqueness

  • The unique combination of structural features, such as the spiro linkage and the presence of multiple heterocyclic rings, distinguishes this compound from others. These features may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C25H26N8O

Molecular Weight

454.5 g/mol

IUPAC Name

(3S)-1'-[3-(3,4-dihydro-2H-1,5-naphthyridin-1-yl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine

InChI

InChI=1S/C25H26N8O/c26-22-16-5-1-2-8-19(16)34-25(22)9-13-32(14-10-25)20-15-28-21-23(29-20)30-31-24(21)33-12-4-6-17-18(33)7-3-11-27-17/h1-3,5,7-8,11,15,22H,4,6,9-10,12-14,26H2,(H,29,30,31)/t22-/m0/s1

InChI Key

RGCGBFIARQENML-QFIPXVFZSA-N

Isomeric SMILES

C1CC2=C(C=CC=N2)N(C1)C3=NNC4=NC(=CN=C43)N5CCC6(CC5)[C@H](C7=CC=CC=C7O6)N

Canonical SMILES

C1CC2=C(C=CC=N2)N(C1)C3=NNC4=NC(=CN=C43)N5CCC6(CC5)C(C7=CC=CC=C7O6)N

Origin of Product

United States

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